7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine
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Overview
Description
7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring. The presence of a chlorine atom at the 7th position and an ethyl group at the 2nd position further distinguishes this compound. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropyridazine with ethylhydrazine under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazolopyridazine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridazine oxides.
Reduction: Formation of reduced pyrazolopyridazine derivatives.
Substitution: Formation of substituted pyrazolopyridazine compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring fused to the pyrazolopyrimidine core.
Uniqueness
7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is unique due to the presence of the chlorine atom and ethyl group, which can influence its reactivity and biological activity. Its specific substitution pattern and ring structure make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7ClN4 |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-2-ethylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-4-5-3-9-10-7(8)6(5)11-12/h3-4H,2H2,1H3 |
InChI Key |
MTFYZNNARCWWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=NN=C(C2=N1)Cl |
Origin of Product |
United States |
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